1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide acts as a competitive inhibitor of Dimethylarginine Dimethylaminohydrolase 1 (DDAH1). [] It exhibits time and concentration-dependent inhibition, demonstrating tight binding with an inactivation rate constant of 0.2756 ± 0.015 M-1 S-1. [] By inhibiting DDAH1, this compound prevents the breakdown of asymmetric dimethylarginine (ADMA). [] ADMA accumulation leads to a decrease in nitric oxide (NO) production. [] This mechanism is significant because elevated DDAH1 levels and increased NO production are implicated in various cancers and other diseases.
Research has shown that 1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, identified as "DD1E5" in the source material, exhibits potential applications in cancer research, particularly for cancers with elevated DDAH1 levels. [] The compound has demonstrated in vitro and in vivo efficacy in inhibiting the growth of prostate cancer cells, specifically those with DDAH1 overexpression. []
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7